molecular formula C23H19ClN6O4 B2519580 N-(3-chloro-4-methoxyphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide CAS No. 1207034-62-5

N-(3-chloro-4-methoxyphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide

Cat. No.: B2519580
CAS No.: 1207034-62-5
M. Wt: 478.89
InChI Key: ONEPCYGGHAIJRY-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide is a novel synthetic compound featuring a complex multi-heterocyclic scaffold, intended for research and development purposes. This compound is of significant interest in medicinal chemistry and drug discovery, particularly in the field of oncology. Its molecular structure incorporates a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazinone core, which is closely related to privileged structures known for kinase inhibition . Similar pyrazolo-triazolo-pyrimidine and pyrazolopyrimidine scaffolds have been extensively researched as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a well-validated target in cancer therapy, playing a critical role in cell cycle progression, and its inhibition can lead to cell cycle arrest and apoptosis in tumor cells . Researchers can leverage this compound as a key chemical tool to explore CDK2 signaling pathways or as a lead structure for the design of new kinase-targeted therapeutics. Its structure is designed for potential interactions with the ATP-binding site of kinases, and it may exhibit anti-proliferative activity against various cancer cell lines, analogous to related compounds reported in recent studies . The product is provided as a dry solid powder, with purity verified by HPLC and structure confirmation by NMR and mass spectrometry. It is available for immediate shipping in various formats, including glass vials and custom solutions. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

1207034-62-5

Molecular Formula

C23H19ClN6O4

Molecular Weight

478.89

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide

InChI

InChI=1S/C23H19ClN6O4/c1-33-16-6-3-14(4-7-16)18-12-19-22-27-30(23(32)28(22)9-10-29(19)26-18)13-21(31)25-15-5-8-20(34-2)17(24)11-15/h3-12H,13H2,1-2H3,(H,25,31)

InChI Key

ONEPCYGGHAIJRY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=CC(=C(C=C5)OC)Cl)C3=C2

solubility

not available

Origin of Product

United States

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and specific case studies that highlight its pharmacological properties.

Chemical Structure and Properties

The compound features a unique structure characterized by a triazole ring and substituted phenyl groups. The molecular formula is C19H17ClN4O3C_{19}H_{17}ClN_{4}O_{3} with a molecular weight of 384.8 g/mol. The IUPAC name reflects its complex architecture, which includes both chloro and methoxy substituents that may influence its biological activity.

PropertyValue
Molecular FormulaC19H17ClN4O3
Molecular Weight384.8 g/mol
IUPAC NameN-(3-chloro-4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide
InChIInChI=1S/C19H17ClN4O3/c1-12-3-6-14(9-16(12)20)22-18(25)11-24-19(26)23-17(10-21-24)13-4-7-15(27-2)8-5-13/h3-10H,11H2,1-2H3,(H,22,25)

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 3-chloro-4-methoxyphenylamine with 4-methoxybenzoyl chloride to form an intermediate compound. This intermediate is then reacted with a triazole derivative under controlled conditions to yield the final product.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities:

Antitumor Activity :
In vitro studies have shown that derivatives containing pyrazole and triazole rings can inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated IC50 values in the low micromolar range against A549 (non-small cell lung cancer) cells .

Mechanism of Action :
The biological activity is primarily attributed to the compound's ability to interact with specific molecular targets such as cyclin-dependent kinases (CDKs). These interactions can lead to inhibition of cell cycle progression and induction of apoptosis in cancer cells .

Case Studies

Several studies have highlighted the efficacy of similar compounds:

  • Antiproliferative Studies : A series of pyrazolo-[1,5-c]quinazolinone derivatives were evaluated for their antiproliferative activity against A549 cells. Compounds showed varying degrees of activity with some achieving IC50 values as low as 14.2 μM .
  • Structure–Activity Relationship (SAR) : The introduction of electron-donating groups on the phenyl ring significantly enhanced the antiproliferative activity of certain derivatives. For example, modifications at specific positions on the quinazoline core improved interaction with target proteins involved in tumor growth regulation .

Comparison with Similar Compounds

Core Structural Variations

Compound A : N-(3-ethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide (G419-0276)
  • Core : Pyrazolo[1,5-a]pyrazin-4-one (lacks triazolo ring).
  • Substituents : 3-ethylphenyl (alkyl chain) and 4-methoxyphenyl.
  • Molecular weight : 402.45 g/mol (C₂₃H₂₂N₄O₃).
  • Key properties :
    • Higher symmetry (achiral) and lower polarity (polar surface area: 58.664 Ų).
    • Similar lipophilicity (logP: 3.31) but marginally better solubility than the target compound .
Compound B : N-cyclohexyl-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide
  • Core : Identical triazolo-pyrazine core as the target.
  • Substituents : 3,4-dimethylphenyl (electron-donating CH₃) and cyclohexyl (bulky aliphatic group).
  • Molecular weight : 418.5 g/mol (C₂₃H₂₆N₆O₂).
  • Key properties :
    • Increased lipophilicity (logP inferred to be >4.0) due to cyclohexyl.
    • Reduced solubility compared to the target compound .

Substituent Effects on Bioactivity

  • Electron-withdrawing groups (Cl) : The target’s 3-chloro-4-methoxyphenyl group may enhance binding to hydrophobic pockets in biological targets compared to Compound A’s 3-ethylphenyl (alkyl chain) .
  • Methoxy groups : Both the target and Compound A feature 4-methoxyphenyl, which can influence metabolic stability (e.g., resistance to oxidative degradation) .
  • Bulkiness : Compound B’s cyclohexyl group likely reduces membrane permeability despite higher lipophilicity, whereas the target’s chloro-methoxy group balances steric and electronic effects .

Pharmacological Potential

  • Compound A : Pyrazolo-pyrazine cores are associated with antimicrobial and anti-inflammatory activities (e.g., ) .
  • Compound B : The dimethylphenyl and cyclohexyl groups may target lipid-rich environments (e.g., membrane-bound receptors) .

Q & A

Q. Q1. What are the critical steps and analytical techniques for synthesizing and characterizing this compound?

Answer: The synthesis involves multi-step reactions, including:

  • Condensation reactions to form the pyrazolo-triazolopyrazine core.
  • Substitution reactions to introduce the 3-chloro-4-methoxyphenyl and 4-methoxyphenyl groups .
    Key steps require controlled conditions (e.g., inert atmosphere, 10–60°C, ethanol/DMSO solvents) to minimize side reactions .
    Characterization methods :
  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
  • HPLC (>95% purity threshold) and mass spectrometry (MS) for molecular weight validation .

Advanced Synthesis Optimization

Q. Q2. How can researchers resolve low-yield issues during synthesis?

Answer: Optimization strategies include:

  • Design of Experiments (DoE) to statistically evaluate variables (e.g., temperature, catalyst loading). For example, Lewis acids like BF₃·Et₂O may enhance cyclization efficiency .
  • Solvent screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Real-time monitoring via inline FTIR or HPLC to identify bottlenecks in reaction pathways .

Basic Structural Analysis

Q. Q3. Which spectroscopic methods are essential for confirming the compound’s structure?

Answer:

  • ¹H/¹³C NMR : Assign peaks to aromatic protons (δ 6.8–7.4 ppm) and carbonyl groups (δ 165–175 ppm) .
  • IR spectroscopy : Confirm amide C=O stretches (~1680 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
  • X-ray crystallography (if crystalline) for absolute stereochemical confirmation .

Advanced Data Contradictions

Q. Q4. How should conflicting spectral data (e.g., ambiguous NMR peaks) be addressed?

Answer:

  • 2D NMR techniques (COSY, HSQC) to resolve overlapping signals from the triazolopyrazine core .
  • Isotopic labeling : Introduce ¹⁵N or ¹³C labels to track nitrogen/oxygen interactions in heterocycles .
  • Comparative analysis with structurally analogous compounds (e.g., pyrazolo-triazole derivatives) to assign unexpected peaks .

Basic Pharmacological Target Identification

Q. Q5. What biological targets are hypothesized for this compound?

Answer:

  • Enzyme inhibition : The triazolopyrazine core may target kinases (e.g., MAPK) or phosphodiesterases due to structural similarity to known inhibitors .
  • Receptor modulation : The 4-methoxyphenyl group suggests affinity for serotonin or dopamine receptors, common in psychoactive agents .
  • In vitro assays : Prioritize kinase profiling panels and receptor-binding studies (e.g., radioligand displacement) .

Advanced Pharmacological Data Discrepancies

Q. Q6. How to reconcile contradictory in vitro vs. in vivo efficacy data?

Answer:

  • ADME profiling : Assess solubility (LogP ~2.5–3.5) and metabolic stability using liver microsomes. Poor bioavailability may explain in vivo inefficacy .
  • Metabolite identification via LC-MS/MS to detect active/inactive derivatives .
  • Dose-response refinement : Use PK/PD modeling to align exposure levels with target engagement .

Basic Analytical Method Development

Q. Q7. Which methods ensure purity and stability in formulation?

Answer:

  • HPLC-DAD : Use C18 columns (ACN/water gradient) with UV detection at 254 nm for purity assessment .
  • Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions to identify labile groups (e.g., amide bonds) .

Advanced Trace Impurity Analysis

Q. Q8. How to detect and quantify sub-1% impurities?

Answer:

  • LC-HRMS : Hyphenated systems (e.g., Q-TOF) with exact mass measurements (<5 ppm error) identify trace byproducts .
  • NMR impurity tracking : Use ¹⁹F or ³⁵Cl NMR (if applicable) to detect halogenated contaminants .

Basic Stability & Storage

Q. Q9. What storage conditions maximize compound stability?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the acetamide group .

Advanced Mechanistic Studies

Q. Q10. What methodologies elucidate the compound’s mechanism of action?

Answer:

  • Computational docking : Use AutoDock Vina to predict binding poses in kinase ATP pockets .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein thermal stability shifts .
  • CRISPR/Cas9 knockouts : Validate target specificity in isogenic cell lines .

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